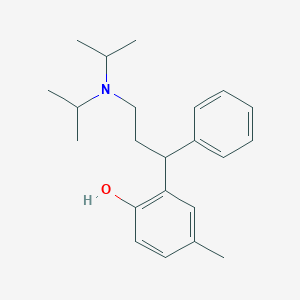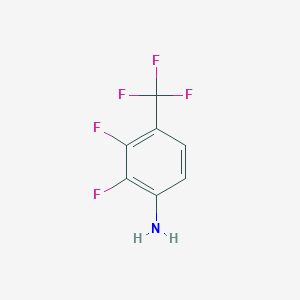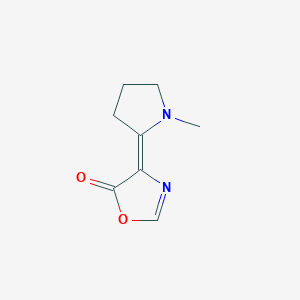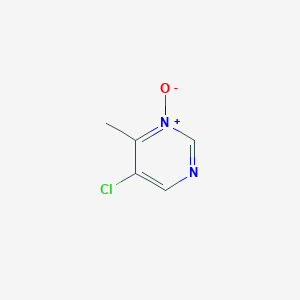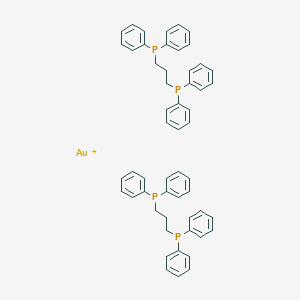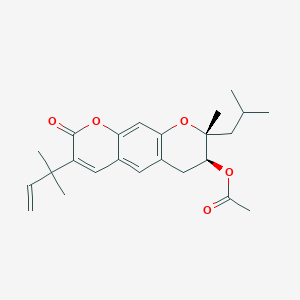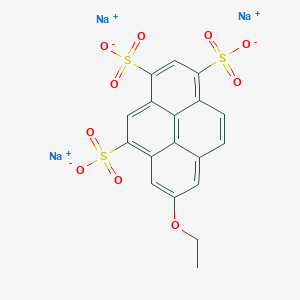
Trisodium 7-ethoxypyrene-1,3,5-trisulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TEPTS is a fluorescent dye that is used to label proteins, nucleic acids, and lipids in biological samples. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon that is commonly found in fossil fuels and cigarette smoke. TEPTS has a high quantum yield and is photostable, making it a popular choice for imaging and tracking biological molecules in living cells and tissues.
Wirkmechanismus
TEPTS works by absorbing light in the blue-green range and emitting light in the green range. The absorption and emission spectra of TEPTS are sensitive to the microenvironment of the dye molecule, such as pH, polarity, and viscosity. This property allows TEPTS to be used as a sensor for changes in the microenvironment of biological samples. For example, TEPTS can be used to monitor changes in the pH of living cells, or to detect the presence of specific ions or molecules.
Biochemische Und Physiologische Effekte
TEPTS is a non-toxic dye that does not interfere with the function of biological molecules. It has been extensively used in live-cell imaging and has been shown to have minimal effects on cell viability and function. TEPTS has been used to label a wide range of biological molecules, including proteins, nucleic acids, and lipids, without affecting their function or stability.
Vorteile Und Einschränkungen Für Laborexperimente
TEPTS has several advantages for lab experiments, including its high quantum yield, photostability, and water solubility. It can be used to label a wide range of biological molecules, and its fluorescence can be easily detected using a fluorescence microscope or plate reader. However, TEPTS has some limitations, including its sensitivity to pH and temperature, and its tendency to aggregate at high concentrations. TEPTS is also susceptible to quenching by oxygen and other reactive species, which can affect its fluorescence intensity.
Zukünftige Richtungen
TEPTS has many potential future applications in scientific research. One area of interest is the development of TEPTS-based sensors for detecting specific molecules or ions in biological samples. For example, TEPTS can be used to detect the presence of reactive oxygen species in living cells, which are implicated in a variety of diseases. Another area of interest is the use of TEPTS as a tool for studying protein-protein interactions and protein folding. TEPTS can be used to monitor changes in the conformation and activity of proteins in real-time, which can provide insights into the mechanisms of protein function and disease. Overall, TEPTS is a versatile and valuable tool for scientific research, with many potential future applications.
Synthesemethoden
TEPTS can be synthesized by reacting 7-ethoxypyrene-1,3,5-trisulfonyl chloride with sodium hydroxide in water. The reaction produces trisodium 7-ethoxypyrene-1,3,5-trisulfonate, which can be purified by precipitation with ethanol. The final product is a white crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
TEPTS has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to label proteins, nucleic acids, and lipids in biological samples. TEPTS can be used to track the movement of molecules within living cells and tissues, and to monitor changes in the conformation and activity of proteins. TEPTS can also be used to measure the binding affinity and kinetics of ligands to proteins, and to study the interactions between proteins and membranes.
Eigenschaften
CAS-Nummer |
115787-91-2 |
|---|---|
Produktname |
Trisodium 7-ethoxypyrene-1,3,5-trisulfonate |
Molekularformel |
C18H11Na3O10S3 |
Molekulargewicht |
552.4 g/mol |
IUPAC-Name |
trisodium;7-ethoxypyrene-1,3,5-trisulfonate |
InChI |
InChI=1S/C18H14O10S3.3Na/c1-2-28-10-5-9-3-4-11-15(30(22,23)24)8-16(31(25,26)27)13-7-14(29(19,20)21)12(6-10)17(9)18(11)13;;;/h3-8H,2H2,1H3,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 |
InChI-Schlüssel |
ZUXKDQCBANLXOD-UHFFFAOYSA-K |
SMILES |
CCOC1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CCOC1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



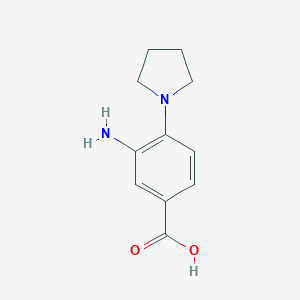
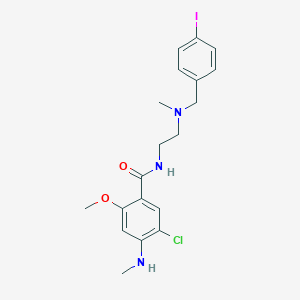
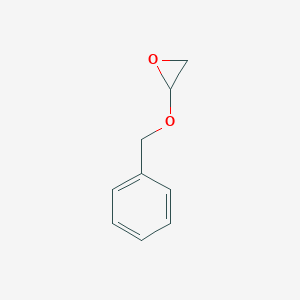
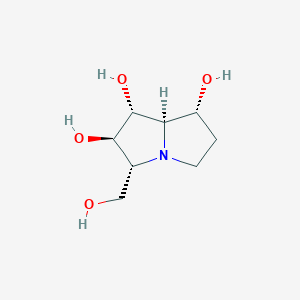
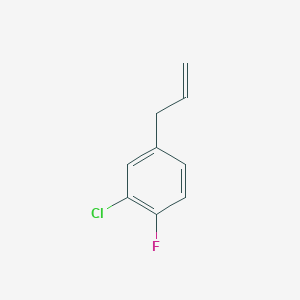
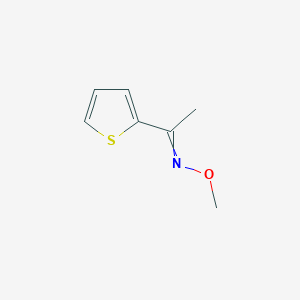
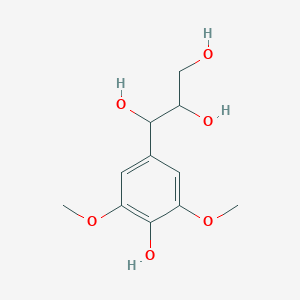
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)
